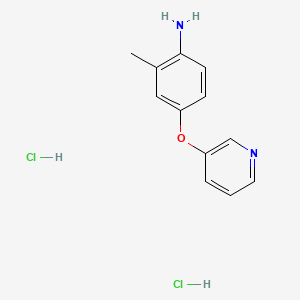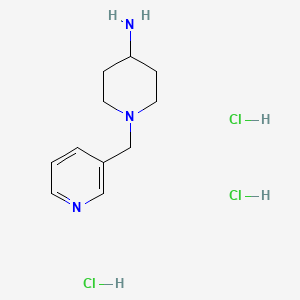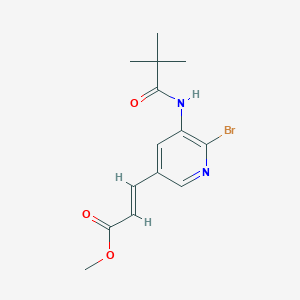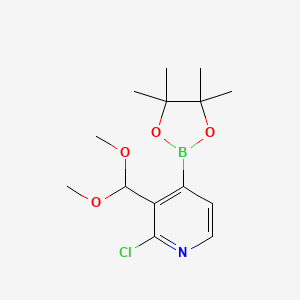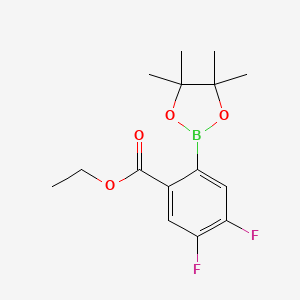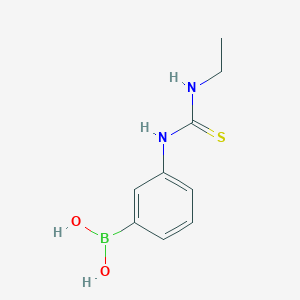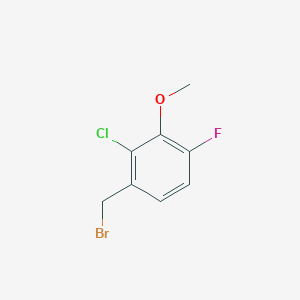
2-Chloro-4-fluoro-3-methoxybenzyl bromide
Overview
Description
2-Chloro-4-fluoro-3-methoxybenzyl bromide is an organic compound with the molecular formula C₈H₇BrClFO. It is characterized by the presence of chloro, fluoro, methoxy, and bromomethyl functional groups attached to a benzene ring. This compound is often used as an intermediate in organic synthesis due to its reactivity and the versatility of its functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide typically involves the bromination of 2-Chloro-4-fluoro-3-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) as brominating agents under controlled conditions to ensure selective bromination at the benzyl position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzyl derivatives.
Oxidation Reactions: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler benzyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substituted benzyl derivatives (e.g., benzyl azides, benzyl thiocyanates).
- Oxidized products such as benzaldehydes or benzoic acids.
- Reduced products like benzyl alcohols or hydrocarbons.
Scientific Research Applications
2-Chloro-4-fluoro-3-methoxybenzyl bromide is utilized in various fields of scientific research:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of bioactive compounds and as a precursor in the synthesis of enzyme inhibitors.
Medicine: For the creation of drug candidates targeting specific biological pathways.
Industry: Used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-4-fluoro-3-methoxybenzyl bromide exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of electron-withdrawing groups (chloro and fluoro) on the benzene ring enhances the electrophilicity of the benzyl carbon, facilitating these substitutions.
Comparison with Similar Compounds
2-Chloro-4-fluoro-3-methoxybenzyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Chloro-4-fluoro-3-methoxybenzyl alcohol: The hydroxyl group makes it less reactive in nucleophilic substitution but useful as an intermediate.
2-Chloro-4-fluoro-3-methoxybenzaldehyde: An oxidized form with different chemical properties and applications.
Uniqueness: 2-Chloro-4-fluoro-3-methoxybenzyl bromide is unique due to the combination of its functional groups, which confer specific reactivity patterns. The presence of both chloro and fluoro substituents enhances its electrophilicity, making it a valuable intermediate in various synthetic pathways.
This comprehensive overview highlights the versatility and importance of this compound in scientific research and industrial applications. Its unique combination of functional groups makes it a valuable tool for chemists and researchers across multiple disciplines.
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-4-fluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-12-8-6(11)3-2-5(4-9)7(8)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWAPSAQJAZPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)
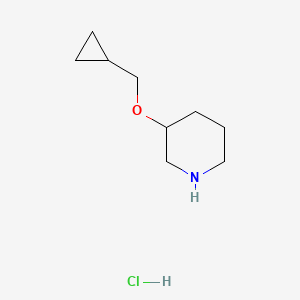
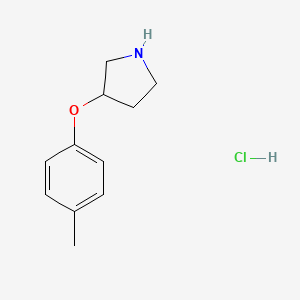
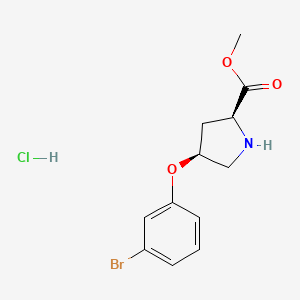
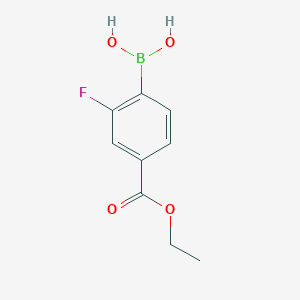
![6-Chlorofuro[3,2-b]pyridine](/img/structure/B1421118.png)
